(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

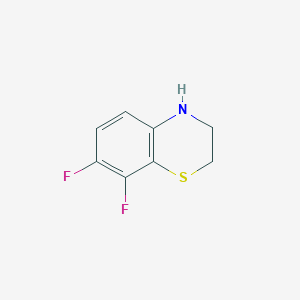

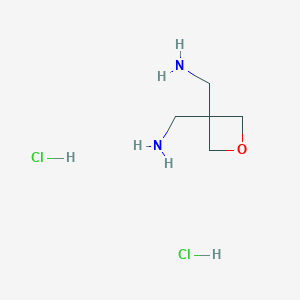

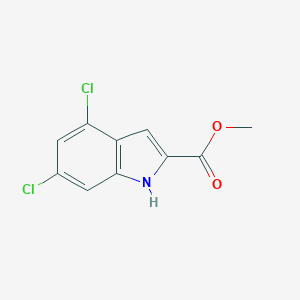

“(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate” is a chemical compound with the CAS Number: 122092-22-2. It has a molecular weight of 251.24 g/mol and its IUPAC name is methyl (2S)-1- (5-nitro-2-pyridinyl)-2-pyrrolidinecarboxylate . This compound is not intended for human or veterinary use, but for research purposes.

Molecular Structure Analysis

The InChI code for this compound is1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 87 - 88°C . It should be stored sealed in a dry environment at 2-8°C .科学的研究の応用

1. Use in 1,3-Dipolar Cycloaddition Reactions

(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate is involved in 1,3-dipolar cycloaddition reactions. For example, 2-substituted 5-R-3-nitropyridines and isomeric 3-R-5-nitropyridines with N-methyl azomethine ylide were studied to reveal the effect of the substituent at positions 2 and 5 of the pyridine ring on the [3+2]-cycloaddition process. This research led to the synthesis of new derivatives of pyrroline and pyrrolidine condensed with a pyridine ring, highlighting its role in creating novel nitrogen-containing compounds (Bastrakov, Fedorenko, Starosotnikov, & Shakhnes, 2021).

2. Reactivity in Cycloaddition Reactions with Azides and Pyridine N-oxides

Another study explored the reactivity of 5-nitropyridin-2-yl isocyanate in 1,3-dipolar cycloaddition reactions with azides and pyridine N-oxides. This resulted in the formation of tetrazolinones and substituted amines through cycloaddition, rearrangement, and decarboxylation, demonstrating its potential in diverse chemical synthesis pathways (Holt & Fiksdahl, 2007).

3. Antimicrobial Activity

The compound's derivatives have been shown to possess interesting antimicrobial activity. A study focused on methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, revealing significant antibacterial activity against certain strains, such as A. baumannii and M. tuberculosis. This suggests potential applications in developing new antimycobacterial agents (Nural et al., 2018).

4. Synthesis of Nitrogen-Containing Scaffolds

A microwave-assisted synthesis approach involving (S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate led to novel nitrogen-containing scaffolds. The study demonstrated the construction of (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, revealing the compound's versatility in creating structurally diverse nitrogen-rich molecules (Henry, Haupt, & Turner, 2009).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

特性

IUPAC Name |

methyl (2S)-1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-18-11(15)9-3-2-6-13(9)10-5-4-8(7-12-10)14(16)17/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZYRKDQBWLBHP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=NC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594754 |

Source

|

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 1-(5-nitropyridin-2-yl)pyrrolidine-2-carboxylate | |

CAS RN |

122092-22-2 |

Source

|

| Record name | Methyl 1-(5-nitropyridin-2-yl)-L-prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B175754.png)

![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)

![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)

![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)